molecular formula C9H19N3O B13317741 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one

Katalognummer: B13317741
Molekulargewicht: 185.27 g/mol
InChI-Schlüssel: QJPQPIJASFEIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one is a chemical compound that belongs to the class of diazinanes It is characterized by the presence of an amino group and a diazinanone ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one typically involves the reaction of 2-amino-3-methylbutylamine with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinanone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The amino group and diazinanone ring structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-3-methylbutyl)(benzyl)methylamine: This compound shares a similar amino group but has a different overall structure.

    (2-Methylbutyl)amine: Another compound with a similar amino group but differing in its carbon chain structure.

Uniqueness

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one is unique due to its specific diazinanone ring structure combined with the amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H19N3O

Molekulargewicht

185.27 g/mol

IUPAC-Name

1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one

InChI

InChI=1S/C9H19N3O/c1-7(2)8(10)6-12-5-3-4-11-9(12)13/h7-8H,3-6,10H2,1-2H3,(H,11,13)

InChI-Schlüssel

QJPQPIJASFEIIM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CN1CCCNC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.